N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide
Description
N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl linker at position 6, terminating in an oxalamide group bonded to mesityl (2,4,6-trimethylphenyl). This structure combines a rigid bicyclic system with fluorinated and aromatic substituents, which are known to enhance pharmacokinetic properties such as metabolic stability and lipophilicity . The compound’s synthesis likely involves S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, followed by oxalamide coupling, as described for analogous structures in .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-13-10-14(2)19(15(3)11-13)26-22(31)21(30)25-9-8-18-12-32-23-27-20(28-29(18)23)16-4-6-17(24)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXTKKQPCSNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 437.5 g/mol
- CAS Number : 894034-41-4
The compound features a thiazolo-triazole framework combined with an oxalamide structure, which is essential for its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it influences the compound's lipophilicity and interaction with biological targets.
Anti-inflammatory Activity
This compound primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
- Target Enzymes : COX-1 and COX-2
- Biochemical Pathway : Inhibition of these enzymes leads to a decrease in the production of prostaglandins from arachidonic acid. This reduction results in diminished inflammation and pain response.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit promising anticancer properties.
- Cell Lines Tested : Various leukemia cell lines have shown sensitivity to compounds derived from this scaffold.
- Mechanism : The anticancer activity is linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .
In Vitro Studies
A summary of biological activity data for this compound is presented in the following table:
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | CCRF-CEM (Leukemia) | 73.92 | |
| Anticancer | HL-60 (Leukemia) | 58.44 | |
| Anticancer | MOLT-4 (Leukemia) | 73.62 | |
| Anti-inflammatory | COX Inhibition | Not Specified |
Case Studies
In a study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer effects, it was found that modifications to the benzylidene moiety significantly influenced activity. Compounds with specific substitutions demonstrated enhanced potency against leukemia cell lines while maintaining low toxicity profiles .
Drug-Likeness and ADME Properties
The drug-likeness of this compound has been evaluated using Lipinski's rule of five:
| Property | Value |
|---|---|
| Molecular Weight | 437.5 g/mol |
| Lipophilicity Score | Moderate |
| Bioavailability Score | 0.55 (55% chance for >10% oral bioavailability in rats) |
| Toxicity Risk | Low |
The compound shows promise as a drug candidate due to its favorable ADME properties and low toxicity risk .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with similar structural motifs to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and triazole possess antibacterial and antifungal properties against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that this compound may have similar effects.
2. Anticancer Activity
There is growing evidence supporting the anticancer potential of compounds containing triazole and thiazole moieties. For example, derivatives have been tested against several cancer cell lines, showing promising results in inhibiting cell growth . The unique structural features of this compound may enhance its efficacy as an anticancer agent.
Case Studies
Case Study 1: Synthesis and Characterization
A study focused on synthesizing thiazole-triazole derivatives highlighted the successful characterization of compounds similar to this compound using various spectroscopic methods. The results indicated that these compounds could potentially serve as lead candidates in drug development due to their favorable biological profiles .
Case Study 2: Antimicrobial Screening
Another investigation involved screening various oxalamides for antimicrobial activity. The findings revealed that certain derivatives demonstrated significant inhibition against both bacterial and fungal strains. This reinforces the hypothesis that this compound could be effective in treating infections caused by resistant strains .
Comparison with Similar Compounds
Table 2: Pharmacological Profiles
Physicochemical and Spectral Properties
- IR/NMR Features : The target compound’s oxalamide group would show νC=O at ~1660–1680 cm<sup>−1</sup> and νNH at ~3150–3300 cm<sup>−1</sup>, consistent with hydrazinecarbothioamide derivatives . Its <sup>1</sup>H NMR would display mesityl methyl signals at δ 2.2–2.4 ppm and fluorophenyl aromatic protons at δ 7.0–7.5 ppm .
- Thermal Stability : Analogs like 8b (mp 130–132°C) and 7b (mp 160–162°C) suggest that substituents significantly influence melting points, with electron-withdrawing groups (e.g., CF3) increasing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
